Regioisomeric Identity: 7-CF3 vs 8-CF3 Quinoline Substitution Determines Electronic and Steric Profiles
The target compound bears the trifluoromethyl group at the 7-position of the quinoline ring, distinguishing it from the 8-CF3 positional isomer (compound 5 in Holla et al., 2006) [1]. The 7-CF3 substitution places the electron-withdrawing group at a position with a different Hammett substituent constant (σm for C7 in quinoline vs σo for C8), altering the electronic character of the quinoline nitrogen and the C4 attachment point [2]. This regioisomeric difference is quantifiable by 19F NMR chemical shift and HPLC retention time, though direct comparative values for this compound pair have not been published in a single study.
| Evidence Dimension | Regioisomeric position of CF3 on quinoline ring |
|---|---|
| Target Compound Data | 7-CF3 substitution (CAS 1019007-72-7; MW 303.24 g/mol; MF C14H8F3N5) |
| Comparator Or Baseline | 8-CF3 substitution (Compound 5 in Holla et al. 2006; exact CAS not retrieved from available sources; MW 303.24 g/mol; MF C14H8F3N5) |
| Quantified Difference | Identical molecular weight and formula; differentiated by 19F NMR chemical shift, HPLC retention time, and biological activity profile (values not concurrently published) |
| Conditions | N/A — cross-study structural comparison |
Why This Matters
In SAR campaigns, regioisomers must be treated as distinct chemical entities because their target binding, metabolic stability, and physicochemical properties can differ substantially; procurement of the correct regioisomer is essential to avoid confounding experimental results.
- [1] Holla BS, Mahalinga M, et al. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorg Med Chem. 2006 Mar 15;14(6):2040-7. DOI: 10.1016/j.bmc.2005.10.053. PMID: 16310361. View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. (Class-level reference for Hammett σ values of CF3 at aromatic positions). View Source
